molecular formula C14H9FHg B14413184 [(4-Fluorophenyl)ethynyl](phenyl)mercury CAS No. 87579-63-3

[(4-Fluorophenyl)ethynyl](phenyl)mercury

Cat. No.: B14413184
CAS No.: 87579-63-3
M. Wt: 396.81 g/mol
InChI Key: DSDNXOAQTZEIHB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)ethynylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl group and a 4-fluorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)ethynylmercury typically involves the reaction of phenylmercury chloride with 4-fluorophenylacetylene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)ethynylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)ethynylmercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The phenyl or 4-fluorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercury oxide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Fluorophenyl)ethynylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)ethynylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its action are still under investigation, but it is known to affect cellular processes by altering protein function.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetylene: A related compound used in the synthesis of aryl acetylenes.

    Phenylmercury chloride: A precursor in the synthesis of (4-Fluorophenyl)ethynylmercury.

    1-Ethynyl-4-fluorobenzene: Another compound with similar structural features.

Uniqueness

(4-Fluorophenyl)ethynylmercury is unique due to the presence of both a mercury atom and a 4-fluorophenyl ethynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

87579-63-3

Molecular Formula

C14H9FHg

Molecular Weight

396.81 g/mol

IUPAC Name

2-(4-fluorophenyl)ethynyl-phenylmercury

InChI

InChI=1S/C8H4F.C6H5.Hg/c1-2-7-3-5-8(9)6-4-7;1-2-4-6-5-3-1;/h3-6H;1-5H;

InChI Key

DSDNXOAQTZEIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Hg]C#CC2=CC=C(C=C2)F

Origin of Product

United States

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